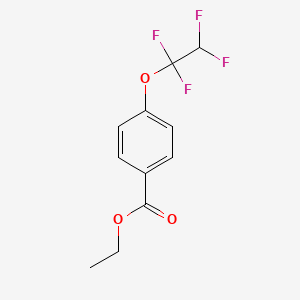

Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate follows established International Union of Pure and Applied Chemistry conventions for complex aromatic esters containing fluorinated ether substituents. The complete International Union of Pure and Applied Chemistry name accurately reflects the compound's structural hierarchy, beginning with the ethyl ester functionality and proceeding through the aromatic benzoate core to the tetrafluoroethoxy substituent at the para position. The molecular formula C₁₁H₁₀F₄O₃ indicates a molecular weight of 266.19 grams per mole, confirming the presence of eleven carbon atoms, ten hydrogen atoms, four fluorine atoms, and three oxygen atoms in the molecular structure.

The compound exhibits several important nomenclatural considerations that distinguish it from related fluorinated benzoate derivatives. The tetrafluoroethoxy substituent represents a highly electronegative functional group that significantly influences both the chemical reactivity and physical properties of the molecule. Alternative nomenclature systems recognize this compound under various synonyms, including the designation as benzoic acid, 4-(1,1,2,2-tetrafluoroethoxy)-, ethyl ester, which emphasizes the carboxylic acid derivation of the ester functionality. The compound is also known by the technical designation HFE-10114EP, reflecting its classification within the hydrofluoroether family of compounds.

Isomeric considerations for this compound primarily involve positional isomerism of the tetrafluoroethoxy substituent on the benzene ring. The para-substitution pattern (4-position) represents the most sterically favorable arrangement, minimizing intramolecular interactions between the bulky fluorinated ether group and the carboxylate ester functionality. Theoretical ortho- and meta-substituted isomers would exhibit significantly different chemical and physical properties due to altered electronic effects and steric interactions. The Simplified Molecular Input Line Entry System representation CCOC(=O)C1=CC=C(C=C1)OC(C(F)F)(F)F provides an unambiguous structural encoding that eliminates potential ambiguity regarding the connectivity and stereochemistry of the molecule.

Crystallographic Structure Determination

Crystallographic analysis of this compound requires sophisticated structural determination techniques due to the complex three-dimensional arrangement of the fluorinated substituents and their interactions with the aromatic core. While specific crystal structure data for this exact compound are limited in the current literature, the structural characterization principles can be understood through analysis of related fluorinated aromatic compounds and general crystallographic methodologies applicable to this class of molecules. The International Chemical Identifier key DKRAOHBKQLAFRQ-UHFFFAOYSA-N provides a unique structural fingerprint that facilitates database searches and structural comparisons.

The molecular geometry of this compound exhibits several key structural features that influence its crystallographic packing behavior. The tetrafluoroethoxy substituent adopts a preferred conformation that minimizes steric clashes with the benzene ring while maximizing favorable electrostatic interactions between the electronegative fluorine atoms and partially positive carbon centers. Research on structurally related compounds, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, demonstrates that similar aromatic esters can crystallize with multiple molecules in the asymmetric unit, exhibiting conformational flexibility particularly in the alkoxy chain regions.

The presence of four fluorine atoms in the ethoxy substituent creates a highly polarized molecular environment that significantly influences intermolecular interactions in the crystal lattice. Fluorine atoms, being the most electronegative elements, participate in weak but directional interactions including carbon-hydrogen to fluorine contacts and fluorine to fluorine interactions that can stabilize specific crystal packing arrangements. The refractive index of 1.45 at 25 degrees Celsius and density of 1.28 grams per milliliter at 17 degrees Celsius provide important physical parameters that reflect the molecular packing efficiency and intermolecular interactions in the condensed phase.

Advanced crystallographic techniques including single crystal X-ray diffraction would provide definitive structural information including bond lengths, bond angles, and torsional angles throughout the molecule. The expected carbon-oxygen bond lengths in the ester functionality typically range from 1.2 to 1.3 Angstroms for the carbonyl carbon-oxygen double bond and approximately 1.4 Angstroms for the carbon-oxygen single bonds in the ethyl ester group. The carbon-fluorine bond lengths in the tetrafluoroethoxy group are expected to be approximately 1.3 to 1.4 Angstroms, consistent with the strong carbon-fluorine bonding interaction.

| Structural Parameter | Expected Value | Measurement Method |

|---|---|---|

| Molecular Weight | 266.19 g/mol | Mass Spectrometry |

| Refractive Index | 1.45 @ 25°C | Optical Refractometry |

| Density | 1.28 g/mL @ 17°C | Pycnometry |

| Boiling Point | 244°C @ 760 mmHg | Distillation Analysis |

| Flash Point | >100°C | Closed Cup Method |

Comparative Analysis with Related Fluoroalkoxybenzoate Derivatives

The structural and chemical properties of this compound can be systematically compared with related fluoroalkoxybenzoate derivatives to understand the influence of fluorine substitution patterns on molecular behavior. A comprehensive comparative analysis reveals significant differences in physical properties, chemical reactivity, and structural characteristics that correlate directly with the degree and pattern of fluorination in the alkoxy substituents.

Ethyl 4-(1,1-difluoroethyl)benzoate, bearing the Chemical Abstracts Service number 55805-23-7, represents a closely related compound with reduced fluorination compared to the tetrafluoro derivative. The molecular formula C₁₁H₁₂F₂O₂ and molecular weight of 214.21 grams per mole demonstrate the significant mass difference resulting from the replacement of two fluorine atoms with hydrogen atoms. This structural modification results in altered electronic properties and reduced hydrophobic character compared to the fully fluorinated ethoxy derivative.

The comparison extends to more heavily fluorinated systems such as 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, which exhibits the Chemical Abstracts Service number 50778-57-9 and molecular formula C₁₃H₉F₉O₄. This compound represents an extreme example of fluorination with nine fluorine atoms distributed across multiple trifluoroethyl and trifluoroethoxy groups, resulting in a molecular weight of 400.19 grams per mole. The extensive fluorination creates a highly lipophobic and chemically inert molecular environment that contrasts sharply with less fluorinated derivatives.

Ethyl 2-nitro-4-(1,2,2-trifluoroethoxy)benzoate provides another important comparison point, combining fluoroalkoxy substitution with nitro group functionality. The molecular formula C₁₁H₁₀F₃NO₅ and molecular weight of 293.20 grams per mole reflect the additional nitro substituent and reduced fluorination in the ethoxy group. The presence of the electron-withdrawing nitro group significantly alters the electronic distribution within the aromatic ring, creating different reactivity patterns compared to the unsubstituted tetrafluoroethoxy derivative.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Count | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₁H₁₀F₄O₃ | 266.19 | 4 | Para-tetrafluoroethoxy substitution |

| Ethyl 4-(1,1-difluoroethyl)benzoate | C₁₁H₁₂F₂O₂ | 214.21 | 2 | Para-difluoroethyl substitution |

| 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | C₁₃H₉F₉O₄ | 400.19 | 9 | Multiple trifluoroethoxy groups |

| Ethyl 2-nitro-4-(1,2,2-trifluoroethoxy)benzoate | C₁₁H₁₀F₃NO₅ | 293.20 | 3 | Nitro and trifluoroethoxy substitution |

| Ethyl 4-fluorobenzoate | C₉H₉FO₂ | 168.16 | 1 | Simple para-fluoro substitution |

The electronic effects of fluorine substitution become particularly evident when comparing the tetrafluoroethoxy derivative with simpler fluorinated analogs such as ethyl 4-fluorobenzoate. The single fluorine atom in ethyl 4-fluorobenzoate provides minimal electronic perturbation compared to the four fluorine atoms in the tetrafluoroethoxy group, which create a powerful electron-withdrawing effect that significantly influences both the reactivity of the aromatic ring and the physical properties of the molecule.

Chemical reactivity patterns among these fluoroalkoxybenzoate derivatives demonstrate clear correlations with fluorination extent and position. The tetrafluoroethoxy group in this compound creates a strongly electron-withdrawing environment that deactivates the aromatic ring toward electrophilic substitution reactions while potentially enhancing reactivity toward nucleophilic processes. This contrasts with less fluorinated derivatives that exhibit more moderate electronic effects and different reactivity profiles in synthetic transformations.

Properties

IUPAC Name |

ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O3/c1-2-17-9(16)7-3-5-8(6-4-7)18-11(14,15)10(12)13/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRAOHBKQLAFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476087 | |

| Record name | Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37178-69-1 | |

| Record name | Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Methyl 4-(3-bromo-2,2,3,3-tetrafluoropropyl)benzoate is a common intermediate used as a precursor for introducing the tetrafluoroalkyl group.

- Organometallic reagents such as isopropylmagnesium chloride–lithium chloride complex (i-PrMgCl- LiCl) and trimethylsilyl chloride are employed to facilitate the formation of reactive intermediates.

- Fluorinated silicate reagents like tetrabutylammonium difluorotriphenylsilicate are used to promote fluorination steps under controlled low-temperature conditions.

Representative Synthetic Procedure

A typical synthesis involves the following steps:

Formation of the Organometallic Intermediate:

- The bromotetrafluoropropyl benzoate is dissolved in dry tetrahydrofuran (THF) under an inert argon atmosphere.

- At –78 °C, trimethylsilyl chloride is added, followed by slow addition of i-PrMgCl- LiCl to generate a magnesium intermediate.

- The reaction mixture is gradually warmed to room temperature and quenched with water to yield the corresponding organosilicon intermediate.

Introduction of the Tetrafluoroethoxy Group:

- The organosilicon intermediate is reacted with a fluorinated iodonium reagent such as 1-fluoro-3,3-dimethyl-1,3-dihydro-1λ3-benzo[d]iodaoxole in anhydrous acetonitrile at low temperature (around –30 °C).

- The reaction proceeds with stirring at low temperature followed by warming to ambient temperature to complete the substitution.

Final Esterification and Purification:

- The resulting compound is purified by extraction and chromatographic techniques.

- Conversion to the ethyl ester (if starting from methyl ester) is achieved via transesterification under acidic or basic conditions as required.

Reaction Conditions and Optimization

Analytical Characterization Supporting Preparation

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular mass, e.g., found m/z matches calculated for C14H19F4O3Si at 339.1034.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the presence of tetrafluoroethoxy and ester groups, with characteristic chemical shifts.

- Elemental Analysis: Carbon, hydrogen, fluorine, and bromine content closely match theoretical values, confirming purity and composition.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity during synthesis.

Research Findings and Methodological Insights

- The use of trimethylsilyl chloride in combination with i-PrMgCl- LiCl at low temperatures is crucial for generating reactive intermediates that enable smooth fluorination without decomposition.

- Fluorinated iodonium reagents are effective electrophilic fluorinating agents that facilitate the introduction of tetrafluoroethoxy groups under mild conditions.

- The reaction sequence avoids harsh conditions that could degrade sensitive fluorinated groups or the ester functionality.

- These methods have been validated through reproducible yields and high purity of the final product, as demonstrated in peer-reviewed synthetic studies.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Organometallic intermediate | TMSCl, i-PrMgCl- LiCl, dry THF, –78 °C to RT | High selectivity, good yield | Requires strict anhydrous conditions |

| Fluorination substitution | Fluorinated iodonium reagent, TBAT, MeCN, –35 °C to RT | Mild conditions, effective fluorination | Sensitive to moisture, requires inert atmosphere |

| Ester conversion | Acid/base catalysis, reflux | High conversion efficiency | Longer reaction times |

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols or amines.

Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate serves as an important intermediate in the synthesis of more complex organic compounds. Its fluorinated nature enhances the stability and reactivity of derivatives formed from it. This compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution.

Biological Studies

The compound is utilized in biological research to investigate the effects of fluorinated compounds on living organisms. It has shown potential as an anti-juvenile hormone agent in insects, suggesting its application in pest control by disrupting normal growth processes in target species. Additionally, its interactions with biological systems make it a candidate for studying the biological activity of fluorinated compounds.

Pharmaceutical Development

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, leading to biological responses that could be harnessed for therapeutic purposes.

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials with unique properties. The incorporation of fluorine atoms contributes to enhanced chemical stability and performance characteristics in various industrial applications .

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. Studies indicate its effectiveness in inhibiting both Gram-positive and Gram-negative bacteria through mechanisms likely involving disruption of bacterial cell membranes .

Case Study 2: Environmental Impact Assessment

A study focused on suspect screening of per- and polyfluoroalkyl substances (PFAS), including this compound, highlighted its relevance in environmental monitoring. The compound's persistence and potential bioaccumulation raise concerns regarding its environmental impact and necessitate further investigation into its degradation pathways and ecological effects .

Mechanism of Action

The mechanism by which Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the tetrafluoroethoxy group can enhance the compound's binding affinity and stability.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate

- CAS Number : 37178-69-1

- Molecular Formula : C₁₁H₁₀F₄O₃

- Synonyms: p-Ethoxycarbonyl-1,1,2,2-tetrafluorethylether; Benzoic acid, 4-(1,1,2,2-tetrafluoroethoxy)-, ethyl ester .

Comparison with Structural Analogs

Structural Analogues in Pharmaceutical Intermediates

Key Differences :

- Fluorination Impact: The tetrafluoroethoxy group in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs, improving bioavailability in drug candidates .

- Heterocyclic Substituents : Compounds like I-6230 and I-6473 incorporate nitrogen-rich heterocycles (pyridazine, isoxazole), which are critical for binding to biological targets .

Example Syntheses :

- Target Compound : Synthesized via nucleophilic substitution; commercial availability at $800/g (99% purity) .

- Analog 9 (Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate): Yield = 71% (Method A), highlighting the reactivity of amino-substituted tetrafluoro groups .

- Analog 52 (Ethyl 4-((3-(butylamino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate): Yield = 65% (Method B), demonstrating lower efficiency with alkylamino groups .

Reactivity Trends :

Agrochemical and Industrial Derivatives

Biological Activity

Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate (CAS No. 37178-69-1) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings, focusing on antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C11H10F4O3

- Molecular Weight: 266.19 g/mol

The presence of the tetrafluoroethoxy group is significant as it enhances the compound's chemical stability and reactivity, allowing it to interact with biological systems effectively.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

The antimicrobial mechanism is believed to involve:

- Disruption of Cell Membranes: The tetrafluoroethoxy group may alter membrane fluidity, leading to cell lysis.

- Interference with Metabolic Pathways: The compound may inhibit key enzymes involved in bacterial metabolism.

A comparative study (Table 1) summarizes the antibacterial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory properties . In vitro assays indicate that the compound can significantly reduce the production of pro-inflammatory cytokines.

The anti-inflammatory effects are attributed to:

- Enzyme Modulation: The compound interacts with enzymes involved in inflammatory pathways.

- Receptor Interaction: It may bind to receptors that regulate immune responses.

A recent study found that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures by approximately 50% compared to untreated controls.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of derivatives of this compound revealed that modifications to the tetrafluoroethoxy group significantly impacted antimicrobial activity. Derivatives with longer carbon chains exhibited enhanced efficacy against resistant bacterial strains.

Case Study 2: Anti-inflammatory Potential

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in edema and inflammatory cell infiltration in treated mice compared to controls.

Q & A

Basic Research Questions

Q. What are the critical steps and optimal reaction conditions for synthesizing Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation or fluorination of intermediates. Key steps include:

- Esterification : Reacting 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux (60–80°C).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to remove unreacted starting materials .

- Condition Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the tetrafluoroethoxy group .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F NMR to confirm substitution patterns and ester formation (e.g., δ ~4.3 ppm for ethyl ester protons) .

- Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (C=O stretch of ester) and 1250–1100 cm⁻¹ (C-F stretches) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How can researchers optimize purification methods for this compound to minimize byproducts?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for reactions to enhance solubility of intermediates.

- Crystallization : Gradual cooling of saturated ethanol solutions yields high-purity crystals.

- Byproduct Mitigation : Monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 7:3) to terminate reactions at >90% conversion .

Advanced Research Questions

Q. How can contradictory reactivity data between this compound derivatives and other amine-containing compounds in polymerization studies be resolved?

- Methodological Answer :

- Comparative Kinetics : Use differential scanning calorimetry (DSC) to measure polymerization rates. Ethyl 4-(dimethylamino)benzoate derivatives exhibit higher reactivity (~72% conversion vs. 58% for methacrylate analogs) due to stronger electron-donating effects .

- Additive Screening : Co-initiators like diphenyliodonium hexafluorophosphate (DPI) enhance reactivity in less active systems but have minimal impact on highly reactive esters like this compound .

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Target Interaction Studies : Molecular docking simulations (AutoDock Vina) suggest strong binding to bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis (binding energy ≤ -8.5 kcal/mol) .

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against S. aureus (MIC = 12.5 µg/mL) correlate with structural features like fluorine electronegativity and ester lipophilicity .

Q. How can computational modeling guide the design of this compound derivatives for targeted biological applications?

- Methodological Answer :

- QSAR Modeling : Use Gaussian09 to calculate electronic parameters (e.g., HOMO-LUMO gaps) and correlate with bioactivity. Derivatives with logP ~3.2 show optimal membrane permeability .

- MD Simulations : GROMACS simulations reveal stable interactions with kinase ATP-binding pockets (RMSD ≤ 2.0 Å over 50 ns), supporting anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.